molecular formula C11H19NO3 B1372633 tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2092486-33-2

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1372633
CAS No.: 2092486-33-2
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-QMMMGPOBSA-N
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Description

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the piperidine ring

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of piperidine-based pharmaceuticals.

    Biological Studies: It can be used in studies to understand the biological activity and interactions of piperidine derivatives.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agrochemicals: It can be used in the synthesis of agrochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of appropriate bases or catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with the ketone group reduced to an alcohol.

    Substitution Products: Various substituted piperidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butyl ester group and the ketone functional group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    tert-Butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    tert-Butyl (S)-3-methyl-4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness:

    Structural Features:

    Reactivity: The ketone group can undergo different chemical reactions compared to hydroxyl and amino groups, providing unique synthetic opportunities.

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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